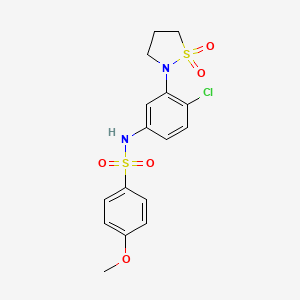

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide

Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group linked to a 4-methoxybenzenesulfonamide moiety. The compound’s structure combines a sulfonamide pharmacophore with a halogenated aromatic system and an isothiazolidin-1,1-dioxide heterocycle. The sulfonamide group is a common motif in bioactive molecules, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O5S2/c1-24-13-4-6-14(7-5-13)26(22,23)18-12-3-8-15(17)16(11-12)19-9-2-10-25(19,20)21/h3-8,11,18H,2,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWUCJRJZOYXLLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide typically involves multiple steps:

- **Formation of the Isoth

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide is a sulfonamide compound known for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenyl ring with additional substitutions that enhance its biological properties. The structural formula can be represented as follows:

The biological activity of this compound primarily stems from its ability to inhibit bacterial enzyme activity. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), an essential substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis. By competitively inhibiting this enzyme, the compound disrupts folic acid production, leading to bacterial growth inhibition and cell death.

Antimicrobial Activity

Research has indicated that sulfonamides exhibit broad-spectrum antimicrobial properties. The specific compound has been investigated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

Source: BenchChem

Anticancer Potential

In addition to its antimicrobial properties, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide has shown promise in cancer research. Studies have indicated that modifications to the compound can enhance its antiproliferative activity against cancer cell lines.

Case Study: Antiproliferative Effects

A study explored the effects of structurally similar compounds on melanoma and prostate cancer cells. The results demonstrated that certain derivatives exhibited enhanced activity in the low nanomolar range compared to earlier compounds in the series, suggesting potential for further development.

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamides indicates that specific substitutions on the phenyl ring can significantly affect biological activity. For instance, the presence of halogen or methoxy groups can enhance solubility and bioavailability, thereby improving efficacy.

Table 2: SAR Analysis of Related Compounds

| Compound Structure | Activity Level |

|---|---|

| N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzenesulfonamide | High |

| 4-Chloro-3-nitrobenzenesulfonamide | Moderate |

| 4-Methoxybenzenesulfonamide | Low |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related sulfonamides and heterocyclic derivatives reported in the literature. Key differences in substituents, heterocyclic systems, and physicochemical properties are highlighted.

Key Differences and Implications

Heterocyclic Systems: The isothiazolidin-1,1-dioxide group in the target compound distinguishes it from triazole-thiones (e.g., ) and chromenone derivatives (e.g., ). The dioxido group increases polarity and may reduce off-target interactions compared to neutral heterocycles. Triazole-thiones (e.g., compounds [7–9] in ) exhibit tautomerism (thione vs. thiol), confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹).

Substituent Effects :

- The 4-methoxy group on the benzenesulfonamide moiety enhances electron-donating properties compared to halogenated analogues (e.g., 4-Cl or 4-Br in ). This may influence solubility and membrane permeability.

- Chlorine at position 4 on the phenyl ring (shared with CTPPU ) is a common pharmacophore in enzyme inhibitors, likely contributing to hydrophobic binding interactions.

The isothiazolidin-1,1-dioxide group may confer resistance to metabolic oxidation, as seen in deuterated analogues (e.g., ).

Physicochemical and Spectral Comparisons

IR Spectroscopy :

Solubility and LogP :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.